molecular formula C11H15N5O2 B10982502 N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide

N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B10982502
M. Wt: 249.27 g/mol
InChI Key: OBNNXNOTRXZIIL-UHFFFAOYSA-N
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Description

N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Materials Science: It is investigated for its use in the development of new materials with unique properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. The pyrrole group can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer activity.

Uniqueness

N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is unique due to its combination of the triazole and pyrrole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C11H15N5O2/c1-18-8-9-12-11(15-14-9)13-10(17)4-7-16-5-2-3-6-16/h2-3,5-6H,4,7-8H2,1H3,(H2,12,13,14,15,17)

InChI Key

OBNNXNOTRXZIIL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)NC(=O)CCN2C=CC=C2

Origin of Product

United States

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